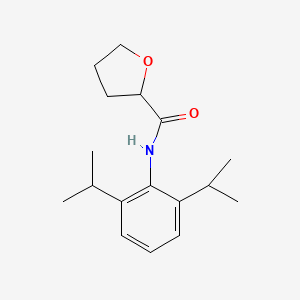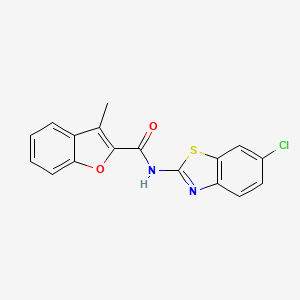
N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide
Descripción general
Descripción
N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of CB1 receptor antagonists. It was first synthesized in 2007 by Abbott Laboratories as a potential treatment for obesity and related metabolic disorders. Since then, it has been extensively studied for its potential therapeutic applications in various fields of research.
Mecanismo De Acción
The main mechanism of action of N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide is the blockade of CB1 receptors, which are primarily located in the brain and peripheral tissues. CB1 receptors are activated by endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which are produced by the body in response to various stimuli. Activation of CB1 receptors leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. By blocking CB1 receptors, this compound can modulate the activity of these neurotransmitters and produce a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in various animal models and in vitro assays. Some of the most notable effects include:
- Reduced food intake and body weight: this compound has been shown to decrease food intake and body weight in rodents and primates, suggesting that it may have potential as an anti-obesity drug.
- Improved glucose metabolism: this compound has been shown to improve glucose metabolism and insulin sensitivity in obese mice, suggesting that it may have potential as a treatment for type 2 diabetes.
- Reduced drug-seeking behavior: this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
- Reduced pain perception: this compound has been shown to reduce pain perception in various animal models of chronic pain, suggesting that it may have potential as a treatment for neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide in lab experiments are its high potency and selectivity as a CB1 receptor antagonist, as well as its relatively low toxicity and good pharmacokinetic profile. These properties make it a valuable tool for investigating the functions of CB1 receptors in various physiological and pathological processes. However, some limitations of using this compound include its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings, and its relatively high cost compared to other CB1 receptor antagonists.
Direcciones Futuras
There are several potential future directions for research on N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide and related compounds. Some of these include:
- Development of more potent and selective CB1 receptor antagonists for use in clinical trials for obesity, diabetes, and other metabolic disorders.
- Investigation of the role of CB1 receptors in the regulation of inflammation and immune function, and the potential therapeutic applications of CB1 receptor antagonists in these areas.
- Development of novel drug delivery systems for this compound and related compounds, to improve their solubility and bioavailability in vivo.
- Investigation of the potential role of CB1 receptor antagonists in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of research. Its main mechanism of action is the blockade of CB1 receptors, which has been shown to produce a range of physiological effects, including reduced food intake and body weight, improved glucose metabolism, reduced drug-seeking behavior, and reduced pain perception. While this compound has some limitations for use in lab experiments, it remains a valuable tool for investigating the functions of CB1 receptors and their potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been shown to be a potent and selective CB1 receptor antagonist, which means that it can block the activity of CB1 receptors in the brain and peripheral tissues. This property has made it a valuable tool for studying the functions of CB1 receptors in the regulation of appetite, energy metabolism, pain perception, and addiction.
Propiedades
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-11(2)13-7-5-8-14(12(3)4)16(13)18-17(19)15-9-6-10-20-15/h5,7-8,11-12,15H,6,9-10H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPDHIDXHMLVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3-chlorophenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4690018.png)
![cycloheptyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4690026.png)
![(5-bromo-2,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B4690055.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorobenzyl)-1-piperazinecarboxamide](/img/structure/B4690057.png)


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4690075.png)


![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone](/img/structure/B4690105.png)
![4-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4690110.png)
